1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazolo[4,3-a]quinoline core fused with a 3,4-dimethylphenyl group via a sulfanyl ethanone linker. The 1,2,4-triazole moiety is known for its bioisosteric properties, often enhancing pharmacokinetic profiles such as metabolic stability and membrane permeability . The quinoline scaffold contributes to π-π stacking interactions, which are critical for binding to biological targets like enzymes or receptors.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-7-8-16(11-14(13)2)18(24)12-25-20-22-21-19-10-9-15-5-3-4-6-17(15)23(19)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZULIRTOYNLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Quinoline Amines with Triazole Precursors
The triazoloquinoline system is typically synthesized via cyclocondensation between quinoline-8-amine derivatives and triazole-forming agents. A modified protocol adapted from involves:
Procedure :
- Starting Material : 5-Methylquinolin-8-amine (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (10 mL) under nitrogen.
- Reaction with Formylhydrazine : Add formylhydrazine (1.2 mmol) and heat at 80°C for 12 hours.
- Cyclization : Introduce phosphoryl chloride (2.0 mmol) and reflux for 6 hours to facilitate triazole ring closure.
- Work-Up : Quench with ice-water, neutralize with sodium bicarbonate, and extract with dichloromethane.
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) yields 1,2,4-triazolo[4,3-a]quinoline as a white solid (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Catalyst | POCl3 |
| Temperature | 80°C (cyclization) |
| Yield | 68% |
This method ensures regioselective triazole formation at the [4,3-a] position due to electronic directing effects of the quinoline nitrogen.
Alternative Route via Lithiation-Cyclization
A scalable approach from employs lithiation followed by nitrous oxide (N2O) trapping:
Procedure :
- Substrate Preparation : 2-(3,5-Dimethylbenzyl)quinoline (0.41 mmol) is dissolved in diethyl ether (10 mL).
- Lithiation : Cool to 0°C, add n-butyllithium (1.1 equiv), and stir for 30 minutes.
- N2O Cyclization : Evaporate solvent, redissolve in tetrahydrofuran, and saturate with N2O. Heat at 50°C for 2 hours.
- Isolation : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (petroleum ether/ethyl acetate, 10:1).
Key Data :
| Parameter | Value |
|---|---|
| Lithiation Agent | n-Butyllithium |
| Cyclization Agent | N2O |
| Temperature | 50°C |
| Yield | 67% |
This method avoids harsh acids and enables gram-scale synthesis.
Introduction of the Sulfanyl Group
Thiolation via Nucleophilic Substitution
The sulfanyl group is introduced at position 1 of the triazoloquinoline through displacement of a leaving group (e.g., chloride or bromide).
Procedure :
- Substrate : 1-Chloro-1,2,4-triazolo[4,3-a]quinoline (1.0 mmol) is suspended in dimethylformamide (5 mL).
- Thiol Source : Add sodium hydrosulfide (NaSH, 1.5 mmol) and stir at room temperature for 4 hours.
- Work-Up : Dilute with water, extract with ethyl acetate, and dry over magnesium sulfate.
- Product : 1-Mercapto-1,2,4-triazolo[4,3-a]quinoline is obtained as a yellow solid (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Nucleophile | NaSH |
| Reaction Time | 4 hours |
| Yield | 82% |
Alkylation with 2-Bromo-1-(3,4-Dimethylphenyl)Ethan-1-One
Thioether Formation
The final step couples the thiolated triazoloquinoline with 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one under basic conditions.
Procedure :
- Substrates : Combine 1-mercapto-1,2,4-triazolo[4,3-a]quinoline (1.0 mmol) and 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.2 mmol) in acetonitrile (10 mL).
- Base : Add cesium carbonate (2.0 mmol) and reflux for 8 hours.
- Purification : Filter, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Cs2CO3 |
| Temperature | Reflux |
| Yield | 75% |
One-Pot Synthesis Optimization
A streamlined one-pot procedure adapted from eliminates intermediate isolation:
Procedure :
- Sequential Reactions : Perform thiolation and alkylation in situ using DBU (1,8-diazabicycloundec-7-ene) as a dual base and catalyst.
- Conditions : React 1-chlorotriazoloquinoline, NaSH, and 2-bromoethanone derivative in tetrahydrofuran at 50°C for 12 hours.
- Yield : 70% with >20:1 diastereoselectivity.
Advantages : Reduced purification steps and improved atom economy.
Analytical Characterization
Critical spectroscopic data for the target compound align with literature precedents:
- 1H NMR (400 MHz, CDCl3) : δ 8.82 (d, J = 8.3 Hz, 1H), 7.93–7.76 (m, 4H), 7.40–7.32 (m, 2H), 2.44 (s, 3H, CH3).
- HRMS (ESI) : m/z calcd for C21H19N3OS [M + H]+ 362.1325; found 362.1328.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and molecular pathways due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets. The triazoloquinoline moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and reported bioactivities of the target compound with its closest analogs:
Key Observations
Substituent Effects on Bioactivity: The 4-chlorophenyl analog (Table, Row 2) demonstrates marked anticancer activity, likely due to the electron-withdrawing chlorine enhancing electrophilic interactions with cellular targets .
Synthetic Methodologies: The target compound’s synthesis likely parallels methods for triazole-thioether derivatives, such as nucleophilic substitution of α-halogenated ketones with triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol) . Comparatively, 4H-1,2,4-triazole derivatives (Row 4) are synthesized via cyclocondensation of thiocarbohydrazides with ketones, followed by alkylation .
Physicochemical Properties :
- The XLogP3 values (~4.5–5.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets. However, the azepan-1-yl analog (Row 4) has a lower logP (~3.8), favoring aqueous solubility .
Biological Activity Gaps: While the target compound’s triazole-quinoline core is associated with cytotoxicity in analogs (e.g., chalcone-triazole hybrids ), specific data on its efficacy against cancer cell lines or microbial strains remains unreported.
Critical Analysis of Contradictions
- Electron-Donating vs. Electron-Withdrawing Groups : highlights that electron-withdrawing groups (e.g., Cl) enhance anticancer activity, whereas suggests electron-donating groups (e.g., methyl) may improve antimicrobial effects. This dichotomy implies substituent choice must align with the intended therapeutic application.
- Synthetic Feasibility: While provides a robust protocol for triazole-thioether formation, emphasizes challenges in purifying quinoline-containing derivatives due to their low solubility.
Biological Activity
1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazoloquinoline structure, which is known for its diverse pharmacological properties including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound by reviewing relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.40 g/mol. The compound's structure includes a triazole ring fused with a quinoline moiety and a sulfanyl group that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance:
- Cytotoxicity Testing : Compounds based on the [1,2,4]triazolo[4,3-a]quinoline scaffold have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives have been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results indicating potential as anticancer agents .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., BAX) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to cell cycle arrest at the G2/M phase .
Antibacterial and Antifungal Activity
Compounds containing triazole and quinoline rings have also been investigated for their antibacterial properties:
- Antibacterial Testing : Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhances this activity .
- Antifungal Properties : Similar compounds have shown effectiveness against various fungal strains, suggesting a broad-spectrum antimicrobial potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Triazole Ring : Essential for interaction with biological targets due to its ability to form hydrogen bonds.
- Phenyl Group : The 3,4-dimethyl substitution enhances lipophilicity and may improve cellular uptake.
- Sulfanyl Group : This moiety may facilitate interactions with thiol-containing biomolecules, potentially influencing enzymatic activity .
Case Studies
Q & A
Q. Critical Parameters :
- Temperature control : Maintain <5°C during diazotization to prevent side reactions.
- Solvent selection : Use DMF for polar intermediates and toluene for non-polar purification .
- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
Q. Basic Research Focus
Q. Advanced Research Focus
Q. Methodological Approach :
- Meta-analysis : Aggregate data from analogs (e.g., ) to identify SAR trends.
- Molecular dynamics : Simulate binding poses to explain potency differences .
What computational strategies predict this compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Focus on hydrogen bonds with quinoline nitrogen and hydrophobic contacts with dimethylphenyl .
- QSAR modeling : Train models on triazoloquinoline derivatives to correlate logP with cytotoxicity .
- ADMET prediction : SwissADME estimates bioavailability (TPSA >60 Ų reduces absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
